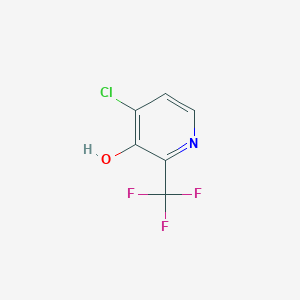
4-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine
Vue d'ensemble
Description
4-Chloro-3-hydroxy-2-(trifluor
Activité Biologique
4-Chloro-3-hydroxy-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : CHClFNO
- Molecular Weight : 201.54 g/mol
The trifluoromethyl group (-CF) is known to enhance the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity of this compound.
1. Antimicrobial Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating potent antibacterial effects compared to standard antibiotics like ciprofloxacin .
2. Anticancer Activity
Research has demonstrated that pyridine derivatives can act as inhibitors of cancer cell growth. Specifically, studies on related compounds have shown moderate cytotoxicity against ovarian and breast cancer cell lines, suggesting that this compound may possess similar anticancer properties . The compound's mechanism of action may involve the inhibition of specific kinases or other cellular pathways critical for tumor growth.
3. Antidiabetic Potential
The ability of certain pyridine derivatives to enhance insulin sensitivity has been explored in vitro. Compounds with similar structural characteristics have been shown to stimulate glucose uptake in muscle and fat cells, which could position them as potential agents for managing diabetes .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyridine derivatives inhibit key enzymes involved in metabolic pathways, including those related to cancer cell proliferation.
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cellular functions.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, thereby inhibiting their growth.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several trifluoromethyl-containing pyridines against clinical isolates of Staphylococcus aureus. The results indicated that the tested compounds exhibited significant antibacterial activity, with MIC values comparable to established antibiotics .
Case Study 2: Cytotoxicity Against Cancer Cells
In a cytotoxicity assay involving ovarian cancer cell lines, derivatives similar to this compound displayed IC values in the micromolar range, demonstrating their potential as anticancer agents .
Summary Table of Biological Activities
Propriétés
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-3-1-2-11-5(4(3)12)6(8,9)10/h1-2,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVLKNCRSYTXQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















